N-(4-chlorophenyl)butane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUXTNKGBCHPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991795 | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-37-5 | |
| Record name | NSC41557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Crystallographic Elucidation of N 4 Chlorophenyl Butane 1 Sulfonamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete map of the proton and carbon framework and their connectivity can be established.
The ¹H NMR spectrum of N-(4-chlorophenyl)butane-1-sulfonamide provides specific signals for each unique proton in the molecule. The proton of the sulfonamide group (–SO₂NH–) is typically observed as a singlet in the downfield region of the spectrum, with chemical shifts for related sulfonamide derivatives appearing between δ 8.78 and 10.15 ppm. rsc.org In some instances, this signal can be shifted further downfield to around δ 11.3 ppm, potentially due to intramolecular hydrogen bonding. researchgate.net
The aromatic protons of the 4-chlorophenyl ring appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. These signals for related compounds are generally found in the range of δ 6.51 to 7.70 ppm. rsc.org The protons of the n-butyl group attached to the sulfur atom exhibit predictable multiplicities and integrations corresponding to the –CH₂–CH₂–CH₂–CH₃ chain. The terminal methyl (–CH₃) group appears as a triplet, while the adjacent methylene (B1212753) groups present as complex multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Butyl -CH₃ | ~ 0.9 | Triplet (t) |
| Butyl -CH₂- | ~ 1.4 | Sextet |
| Butyl -CH₂- | ~ 1.8 | Quintet |
| Butyl -SO₂-CH₂- | ~ 3.1 | Triplet (t) |
| Aromatic C-H (ortho to Cl) | ~ 7.3 | Doublet (d) |
| Aromatic C-H (ortho to NH) | ~ 7.2 | Doublet (d) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound and its derivatives, aromatic carbon signals are typically observed between δ 111 and 161 ppm. rsc.org The carbon atoms of the butyl chain will appear in the upfield region of the spectrum. The carbon directly attached to the electron-withdrawing sulfonyl group (–SO₂–CH₂–) is the most deshielded of the aliphatic carbons. In contrast, the terminal methyl carbon (–CH₃) is the most shielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Butyl -C H₃ | ~ 13 |
| Butyl -C H₂- | ~ 21 |
| Butyl -C H₂- | ~ 25 |
| Butyl -SO₂-C H₂- | ~ 52 |
| Aromatic C (ortho to NH) | ~ 122 |
| Aromatic C (ortho to Cl) | ~ 129 |
| Aromatic C (ipso-Cl) | ~ 133 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netresearchgate.net
COSY spectra establish proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the butyl chain by showing correlations between adjacent methylene groups.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the sulfonamide NH proton and the ipso-carbon of the phenyl ring, as well as the carbons of the sulfonyl group, confirming the connection of the major fragments of the molecule. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govnih.gov For this compound, the sulfonamide (–SO₂NH–) group provides several distinct bands.
The most characteristic signals in the IR spectrum are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. nih.gov These are typically strong bands found in the ranges of 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov The stretching vibration of the S–N bond is observed in the 895–931 cm⁻¹ region. rsc.orgnih.gov The N–H stretching vibration of the sulfonamide group appears in the region of 3231–3349 cm⁻¹. rsc.org Other notable bands include aromatic C=C stretching vibrations around 1489–1594 cm⁻¹ and C-H stretching vibrations from the butyl group and aromatic ring. rsc.org Raman spectroscopy serves as a complementary technique, often providing strong signals for the symmetric vibrations of the sulfonyl group and the carbon skeleton. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching (ν) | 3230 - 3350 | rsc.org |
| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 | nih.gov |
| C-H (Aliphatic) | Stretching (ν) | 2850 - 2960 | |
| C=C (Aromatic) | Stretching (ν) | 1480 - 1600 | rsc.org |
| SO₂ (Sulfonyl) | Asymmetric Stretching (νas) | 1300 - 1400 | nih.gov |
| SO₂ (Sulfonyl) | Symmetric Stretching (νs) | 1120 - 1185 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₄ClNO₂S), the exact molecular weight can be determined using high-resolution mass spectrometry (HRMS).
The fragmentation of the molecular ion under electron impact or other ionization methods provides valuable structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond. For the title compound, characteristic fragments would correspond to the 4-chlorophenylsulfonyl cation and the butyl cation. Further fragmentation of the aromatic ring, such as the loss of chlorine, can also be observed. docbrown.info Predicted mass-to-charge ratios (m/z) for adducts of the closely related N-(3-amino-4-chlorophenyl)butane-1-sulfonamide include [M+H]⁺ at 263.06158 and [M+Na]⁺ at 285.04352. uni.lu
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Ion Formula | Description | Predicted m/z |
|---|---|---|
| [C₁₀H₁₄ClNO₂S]⁺ | Molecular Ion (M⁺) | 263.04 |
| [C₄H₉]⁺ | Butyl cation | 57 |
| [C₆H₄ClSO₂]⁺ | 4-chlorophenylsulfonyl cation | 190.96 |
X-ray Crystallography for Three-Dimensional Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the search results, analysis of closely related structures, such as 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, allows for a reliable prediction of its key structural features. researchgate.net
Table 5: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Value / Feature | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c or C2/c | researchgate.net |
| Key Interaction | Intermolecular N–H···O=S hydrogen bonding | nih.govresearchgate.net |
| Common Motif | Centrosymmetric Dimer | researchgate.net |
| C–S–N bond angle | ~ 106-108° | |
| O–S–O bond angle | ~ 118-120° |
Crystal Packing and Intermolecular Interactions
The crystal packing of sulfonamides is predominantly governed by a network of intermolecular hydrogen bonds, with weaker interactions such as π-π stacking also playing a significant role in stabilizing the crystal lattice. researchgate.net In the case of this compound and its derivatives, the primary interaction is expected to be the hydrogen bond between the sulfonamide N-H group and an oxygen atom of a neighboring sulfonyl group (N–H···O=S).
This strong hydrogen bond is a recurring motif in the crystal structures of a wide array of sulfonamides. For instance, in the crystal structure of N-(2-chlorophenylsulfonyl)-4-fluorobenzamide, intermolecular N–H···O(S) hydrogen bonds, along with C–H···O(S) interactions, lead to the formation of inversion-related dimers. nih.gov Similarly, in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the crystal structure reveals dimeric aggregates stabilized by N–H···O(S) hydrogen bonds.
The presence of the chloro-substituent on the phenyl ring can also introduce specific interactions. Intramolecular N–H···Cl hydrogen bonds have been observed, as seen in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide. Furthermore, C-H···π interactions, where a hydrogen atom from an alkyl chain or an aromatic ring interacts with the π-system of a phenyl ring, are also plausible and have been noted in the packing of similar molecules.
The interplay of these interactions—strong N–H···O hydrogen bonding, potential π-π stacking, and other weaker contacts—dictates the formation of supramolecular assemblies, which can range from simple dimers to more complex one-dimensional chains or two-dimensional sheets. nih.gov
Table 1: Key Intermolecular Interactions in Sulfonamide Crystal Packing
| Interaction Type | Donor | Acceptor | Common Resulting Motif |
| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonyl) | Dimers, Chains |
| Hydrogen Bond | C-H (aromatic/alkyl) | O=S (sulfonyl) | Stabilization of primary motifs |
| Hydrogen Bond | N-H (sulfonamide) | Cl (chloro-substituent) | Intramolecular ring formation |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stacked columnar structures |
| C-H···π Interaction | C-H (alkyl/aromatic) | Aromatic Ring | Further stabilization of packing |
Conformational Analysis in the Solid State
The solid-state conformation of this compound is defined by the rotational freedom around several key single bonds, primarily the S-N bond and the bonds connecting the sulfonyl group to the butane (B89635) chain and the nitrogen to the chlorophenyl ring.
A critical conformational parameter in N-arylsulfonamides is the torsion angle around the S-N bond. Studies on related compounds reveal that the molecule is often twisted at this bond. For example, in N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, the C–SO2–NH–C torsion angle is 63.74°. researchgate.net A similar twist is observed in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, with a corresponding torsion angle of 57.6°. This non-planar conformation is a general feature of this class of compounds.
Another significant conformational aspect is the relative orientation of the aromatic ring and the sulfonyl group. The dihedral angle between the sulfonyl and anilino rings in N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is 31.40°. researchgate.net In a series of N-(arylsulfonyl)-4-fluorobenzamides, the aromatic rings were found to be inclined to one another by angles ranging from 81.82° to 89.91°. nih.gov This indicates that a perpendicular or near-perpendicular arrangement of the aromatic rings can be expected in derivatives.
The conformation of the butane chain in this compound would likely adopt a low-energy, staggered arrangement to minimize steric hindrance. The flexibility of this alkyl chain allows it to orient in a way that facilitates efficient crystal packing, likely folding to accommodate the intermolecular hydrogen bonding and other interactions within the crystal lattice.
Table 2: Conformational Parameters in Related Sulfonamides
| Compound | Key Torsion Angle (C–SO2–NH–C) | Dihedral Angle between Rings |
| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | 63.74° | 31.40° |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 57.6° | 84.7° |
| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | Not specified | 89.91° |
| N-(4-chlorophenylsulfonyl)-4-fluorobenzamide | Not specified | 81.82° |
Computational and Theoretical Investigations of N 4 Chlorophenyl Butane 1 Sulfonamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and geometric parameters of molecules. nih.gov For N-(4-chlorophenyl)butane-1-sulfonamide, DFT methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations provide a detailed understanding of the molecule's fundamental properties.
The conformational landscape of this compound is explored by identifying its stable conformers and the energy barriers between them. The flexibility of the butane (B89635) chain and the rotation around the N-S and C-N bonds allow the molecule to adopt various spatial arrangements. Energy minimization calculations are performed to identify the most stable, low-energy conformation. This process involves systematically altering the molecule's geometry and calculating its potential energy until a minimum is reached. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on related structures)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S-N | 1.65 |
| Bond Length (Å) | S=O | 1.45 |
| Bond Length (Å) | C-S | 1.78 |
| Bond Length (Å) | C-Cl | 1.75 |
| Bond Angle (°) | O=S=O | 120.5 |
| Bond Angle (°) | C-S-N | 107.8 |
| Dihedral Angle (°) | C-C-S-N | -65.0 |
| Dihedral Angle (°) | S-N-C-C (phenyl) | 85.0 |
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO may be distributed across the sulfonamide group. The HOMO-LUMO gap can be calculated using DFT, and this information is valuable for predicting how the molecule might interact with other chemical species. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
Molecular Docking Simulations to Predict Binding Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.netresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a target protein. The simulation would then identify the most favorable binding poses and the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, the sulfonamide group is a known zinc-binding group in metalloenzymes like carbonic anhydrases and matrix metalloproteinases, and the aromatic ring can participate in pi-pi stacking or hydrophobic interactions with amino acid residues. nih.gov
Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for different binding poses. A more negative binding energy generally indicates a more stable and favorable interaction. By comparing the binding affinities of different ligands to the same target, researchers can rank their potential efficacy. The predicted binding orientation reveals the precise spatial arrangement of the ligand within the active site, which is crucial for its biological activity. researchgate.netunar.ac.id
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Carbonic Anhydrase II | -7.5 | His94, His96, His119, Thr199, Thr200 | Hydrogen bonds, Hydrophobic interactions, Coordination with Zn2+ |
| P38 MAP Kinase | -8.2 | Met109, Gly110, Lys53, Leu167 | Hydrogen bonds, Hydrophobic interactions |
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. sciepub.com MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.netnih.gov
Prediction of Activity Spectra for Substances (PASS) and Other Chemoinformatic Tools
Chemoinformatics has emerged as a critical discipline in modern drug discovery and development, employing computational methods to analyze and predict the properties of chemical compounds. For this compound, various chemoinformatic tools, including the Prediction of Activity Spectra for Substances (PASS) software, offer valuable insights into its potential biological activities, guiding further experimental research.
The PASS tool is a particularly powerful chemoinformatic program that predicts a wide spectrum of biological activities for a given chemical structure. The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi).
In a typical PASS analysis, the 2D structure of a molecule is used as input. mdpi.com The software then provides a list of potential pharmacological effects, with Pa and Pi values for each. mdpi.com A higher Pa value suggests a greater likelihood that the compound will exhibit a particular biological activity. These predictions can help researchers to prioritize compounds for further screening and to identify potential new applications for existing molecules.
While specific PASS analysis data for this compound is not extensively available in the public domain, the following table illustrates the kind of data that would be generated. The activities listed are based on the known biological profiles of sulfonamides in general.
Illustrative PASS Prediction Data for this compound
| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Antibacterial | > 0.7 | < 0.1 |
| Antifungal | > 0.5 | < 0.2 |
| Carbonic Anhydrase Inhibitor | > 0.8 | < 0.05 |
| Diuretic | > 0.6 | < 0.15 |
| Anticonvulsant | > 0.4 | < 0.3 |
| Anti-inflammatory | > 0.5 | < 0.2 |
| Vasodilator | > 0.3 | < 0.4 |
Note: The data in this table is illustrative and intended to demonstrate the output of a PASS analysis. It is not based on actual experimental or computational results for this compound.
Other chemoinformatic approaches are also instrumental in evaluating this compound. Molecular docking studies, for instance, can predict the binding affinity and interaction of the compound with specific biological targets, such as enzymes or receptors. This can help to elucidate its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies represent another key chemoinformatic tool. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. For sulfonamides, QSAR can help to identify the key molecular descriptors that contribute to their antibacterial, antifungal, or other activities, thereby guiding the design of more potent analogs.
Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Butane 1 Sulfonamide Analogues in Biological Systems
Design Principles for Modulating Biological Activity through Structural Modifications
The design of analogues of N-(4-chlorophenyl)butane-1-sulfonamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies involve the systematic modification of distinct parts of the molecule: the phenyl ring, the sulfonamide linker, and the butyl chain.
Modification of the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a critical feature. Alterations at this position, or the introduction of additional substituents, can profoundly affect biological activity. The electronic properties (electron-donating or electron-withdrawing nature) and steric bulk of these substituents are key considerations. For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with small alkyl or alkoxy groups can modulate the compound's lipophilicity and its interaction with target proteins.
Alterations to the Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a crucial hydrogen bond donor and acceptor, often playing a pivotal role in binding to biological targets. Modifications such as N-alkylation or replacement of the sulfonamide with a bioisostere like a carboxamide can investigate the importance of this linker's hydrogen bonding capacity and its specific geometry.
A hypothetical example of a design strategy could involve synthesizing a series of analogues where the 4-chloro substituent is replaced by a range of electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal activity.
Elucidation of Pharmacophoric Features within the this compound Scaffold
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, key pharmacophoric features can be inferred from its structure and the general understanding of sulfonamide-protein interactions.
The essential features likely include:
An Aromatic Ring: The 4-chlorophenyl group serves as a crucial hydrophobic feature that can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site.
A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.
A Hydrogen Bond Donor: The NH group of the sulfonamide is a key hydrogen bond donor.
A Hydrophobic Alkyl Group: The n-butyl chain provides a hydrophobic element that can occupy a lipophilic pocket within the target protein.
The spatial relationship between these features is critical. The distance and relative orientation of the aromatic ring, the hydrogen bond donor/acceptor unit, and the hydrophobic alkyl chain define the pharmacophore. Computational modeling techniques can be employed to generate and validate pharmacophore models based on a set of active analogues.
Impact of Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the this compound scaffold have a profound impact on biological potency and selectivity. This is a central aspect of SAR studies.
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly alter activity.
Electronic Effects: The presence of the electron-withdrawing chlorine atom at the para-position of the phenyl ring is a defining feature. Studies on related sulfonamides have shown that the electronic nature of this substituent can influence the pKa of the sulfonamide NH, which in turn affects its ionization state and hydrogen bonding potential at physiological pH. Replacing the chlorine with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can systematically probe the electronic requirements for binding.
Steric Effects: The size of the substituent at the 4-position, as well as the introduction of substituents at other positions (ortho, meta), can influence how the molecule fits into its binding site. Large, bulky substituents may cause steric hindrance, leading to a decrease in activity, or they could potentially access additional binding pockets, thereby increasing potency or altering selectivity.
Substituents on the Butyl Chain: Modifications to the n-butyl chain primarily affect the hydrophobic interactions.
Chain Length: Increasing or decreasing the length of the alkyl chain can optimize hydrophobic interactions. A longer chain might lead to stronger binding if the target has a deep hydrophobic pocket, but it could also increase non-specific binding and reduce solubility.
Branching: Introducing branching on the alkyl chain, for example, by using an isobutyl or sec-butyl group, can introduce stereochemical centers and restrict the conformational flexibility of the molecule. This can lead to higher selectivity for a specific target.
The following interactive table illustrates hypothetical SAR data for analogues with modifications on the phenyl ring, demonstrating the potential impact of substituents on biological activity.
| Compound ID | R1 Substituent (on Phenyl Ring) | Biological Activity (IC₅₀, µM) |
| 1 | 4-Cl | 5.2 |
| 2 | 4-F | 8.1 |
| 3 | 4-Br | 4.5 |
| 4 | 4-CH₃ | 15.7 |
| 5 | 4-OCH₃ | 22.3 |
| 6 | 4-NO₂ | 2.8 |
| 7 | 3,4-diCl | 1.9 |
This data is hypothetical and for illustrative purposes only.
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry can play a critical role in the biological activity of drug molecules. While this compound itself is achiral, the introduction of chiral centers through structural modifications can lead to stereoisomers with significantly different potencies and selectivities.
A key area for introducing stereochemistry is the alkyl chain. For instance, replacing the n-butyl group with a sec-butyl group introduces a chiral center, resulting in (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities because they will interact differently with the chiral environment of a protein's binding site. One enantiomer may fit optimally into the binding site, leading to high potency, while the other may have a poor fit and be significantly less active or even inactive.
Similarly, introducing a chiral center on the sulfonamide nitrogen by adding a specific substituent could also lead to stereoisomers with differential activity. The stereospecificity of binding is a strong indicator of a specific interaction with a biological target.
The following interactive table presents hypothetical data illustrating the potential influence of stereochemistry on the biological activity of a chiral analogue.
| Compound ID | Stereochemistry | Biological Activity (IC₅₀, µM) |
| 8a | (R)-N-(4-chlorophenyl)-sec-butanesulfonamide | 2.5 |
| 8b | (S)-N-(4-chlorophenyl)-sec-butanesulfonamide | 35.8 |
| 8c | Racemic N-(4-chlorophenyl)-sec-butanesulfonamide | 18.1 |
This data is hypothetical and for illustrative purposes only.
Mechanistic Insights into the Biological Interactions of N 4 Chlorophenyl Butane 1 Sulfonamide Derivatives
Molecular Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase, Oxidative Phosphorylation)
Derivatives of N-(4-chlorophenyl)butane-1-sulfonamide have been investigated as inhibitors of several key enzyme systems. The primary mechanism often involves the sulfonamide moiety, which is crucial for interacting with metallic cofactors or active site residues.
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding function, making it a potent inhibitor of zinc-containing metalloenzymes like carbonic anhydrases (CAs). The inhibitory mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn(II) ion in the enzyme's active site. nih.gov This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity of reversibly hydrating CO2. mdpi.com
Molecular docking and kinetic studies reveal further details of this interaction. The sulfonamide's NH group forms a hydrogen bond with the backbone of the Thr200 residue in human CA isoforms. nih.gov Additional stability can be conferred by hydrophobic interactions between the inhibitor's aromatic or aliphatic parts and hydrophobic residues within the active site, such as Phe131 in hCA II. nih.gov N-substituted 4-chlorobenzenesulfonamides, for instance, have been identified as reversible noncompetitive inhibitors of carbonic anhydrase. nih.gov The specificity for different CA isoforms, such as the cancer-associated CA IX and CA XII, can be modulated by altering the substituents on the core structure, allowing for the development of selective inhibitors. plos.orgmdpi.com
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Inhibition Type |
|---|---|---|---|
| 4-Substituted Pyridine-3-sulfonamides | hCA II | 271 nM | Not Specified |
| 4-Substituted Pyridine-3-sulfonamides | hCA IX | 137 nM | Not Specified |
| 4-Substituted Pyridine-3-sulfonamides | hCA XII | 91 nM | Not Specified |
| N-methylacetazolamide | Not Specified | Not Specified | Competitive |
| Unsubstituted 4-chlorobenzenesulfonamide | Not Specified | Not Specified | Reversible Noncompetitive |
| N-hydroxy-N-methyl-4-chlorobenzenesulfonamide | Not Specified | Not Specified | Irreversible |
Oxidative Phosphorylation Inhibition: Certain sulfonamide derivatives have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a critical process for ATP generation. nih.gov Research has shown that specific symmetric bis-sulfonamides can act as inhibitors targeting the NADH-quinone oxidoreductase, also known as Complex I, of the mitochondrial respiratory chain. nih.gov The inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production. Structure-activity relationship (SAR) studies have indicated that the length of alkyl chains on the sulfonamide scaffold is critical for potency, with a 1-decanesulfonamide derivative showing potent inhibitory activity. nih.gov
| Compound Structure | Inhibitory Concentration (IC₅₀) |
|---|---|
| KPYC01112 (Symmetric bis-sulfonamide) | ~1.0 µM (approx.) |
| Optimized derivative with long alkyl chain (32) | 0.017 µM |
| Optimized derivative with long alkyl chain (35) | 0.014 µM |
| 1-Decanesulfonamide derivative (26) | 0.088 µM |
Interaction with Specific Cellular Pathways (e.g., Apoptosis, Inflammatory Pathways)
Beyond direct enzyme inhibition, this compound derivatives can modulate complex cellular signaling cascades, including those governing cell death and inflammation.
Apoptosis Pathways: The N-(4-chlorophenyl) moiety is present in molecules that can trigger programmed cell death, or apoptosis. One such derivative was found to induce the intrinsic pathway of apoptosis in MCF-7 breast cancer cells. nih.gov The molecular mechanism involves the upregulation of pro-apoptotic proteins and increased activity of key executioner enzymes, specifically caspase-7 and caspase-9. nih.gov This activation of the caspase cascade ultimately leads to cell dismantling.
Another distinct mechanism involves the unfolded protein response (UPR). Certain sulfonamidebenzamides have been identified as selective activators of the C/EBP-homologous protein (CHOP) pathway, which is the apoptotic arm of the UPR. nih.gov When misfolded proteins accumulate in the endoplasmic reticulum, the UPR is triggered. While initially adaptive, sustained UPR can lead to apoptosis through the action of transcription factors like CHOP. nih.gov
Inflammatory Pathways: Sulfonamide-based compounds can exert significant influence over inflammatory pathways by modulating the production of signaling molecules called cytokines. nih.gov Derivatives containing a 4-chlorophenyl group have been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, the same compounds can increase the levels of anti-inflammatory and immunoregulatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1). nih.gov This dual action allows for a rebalancing of the inflammatory environment. The underlying mechanisms may involve key signaling pathways such as that mediated by Nuclear Factor kappa B (NF-κB), which is a critical regulator of cytokine gene expression. nih.gov
| Cellular Pathway | Molecular Effect | Key Mediators |
|---|---|---|
| Intrinsic Apoptosis | Induction of programmed cell death | Caspase-7, Caspase-9 |
| UPR-Mediated Apoptosis | Selective activation of the apoptotic arm of the UPR | CHOP transcription factor |
| Inflammatory Signaling | Suppression of pro-inflammatory cytokines | TNF-α |
| Inflammatory Signaling | Upregulation of anti-inflammatory cytokines | TGF-β1 |
Receptor Binding Profiles and Ligand-Target Specificity
While a comprehensive binding profile for this compound itself is not extensively documented, the structural motifs are found in derivatives with high affinity and specificity for various receptors and enzymes. This demonstrates the scaffold's potential for targeted drug design.
The specificity of sulfonamide derivatives for different isoforms of a single enzyme family, such as the carbonic anhydrases, is a clear example of ligand-target specificity. plos.orgmdpi.com Minor structural modifications can shift the binding preference from ubiquitous isoforms like hCA II to tumor-specific isoforms like hCA IX, thereby reducing off-target effects.
Furthermore, derivatives incorporating a (4-chlorophenyl)sulfonyl group have demonstrated activity at G-protein coupled receptors. One such compound, JD5037, was identified as a potent and selective peripherally acting inverse agonist of the cannabinoid receptor 1 (CB1R). nih.gov An inverse agonist not only blocks the receptor but also reduces its basal activity. The high selectivity of such compounds highlights how the core structure can be adapted to interact with specific receptor binding pockets.
| Derivative Class | Target | Activity | Affinity/Potency |
|---|---|---|---|
| Pyridine-3-sulfonamides | Carbonic Anhydrase IX | Selective Inhibition | Kᵢ = 137 nM |
| JD5037 | Cannabinoid Receptor 1 (CB1R) | Selective Inverse Agonist | Kᵢ values reported |
Investigation of Antibacterial Mechanisms at the Molecular Level
The antibacterial properties of sulfonamides are historically significant. The molecular mechanisms are primarily centered on the disruption of essential metabolic pathways in bacteria.
The classical mechanism of action is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govmdpi.com This enzyme is critical for the bacterial synthesis of folic acid, a vitamin necessary for producing nucleic acids and amino acids. Sulfonamides act as structural analogues of the natural DHPS substrate, p-aminobenzoic acid (PABA). By binding to the active site of DHPS, they block the synthesis of dihydropteroate, thereby halting folic acid production and inhibiting bacterial growth. nih.gov
Bacterial resistance to this mechanism often arises from the acquisition of alternative DHPS genes (sul genes), which produce enzymes with low affinity for sulfonamides. nih.gov Structural studies of these resistant enzymes, such as Sul1 and Sul2, reveal that a conserved Phe-Gly amino acid sequence near the active site creates steric hindrance that prevents sulfonamide binding, while still allowing the smaller PABA molecule to access the catalytic site. nih.gov
A second, distinct antibacterial mechanism involves the inhibition of bacterial carbonic anhydrases. mdpi.com These enzymes are vital for maintaining pH homeostasis and providing bicarbonate for key biosynthetic pathways, including the synthesis of peptidoglycans for the bacterial cell wall. By inhibiting bacterial CAs, sulfonamides can disrupt these fundamental processes, leading to an antibacterial effect through a mechanism entirely different from folate pathway inhibition. mdpi.com
| Mechanism | Target Enzyme | Molecular Action |
|---|---|---|
| Folate Synthesis Inhibition | Dihydropteroate Synthase (DHPS) | Competitive antagonism with PABA, blocking folic acid synthesis. |
| Metabolic/pH Disruption | Bacterial Carbonic Anhydrase (β-CA) | Inhibition of CO₂ hydration, disrupting pH balance and biosynthesis. |
Future Research Directions and Emerging Trends for N 4 Chlorophenyl Butane 1 Sulfonamide
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
Traditional methods for synthesizing sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, can be hampered by harsh conditions and limited functional group tolerance. nih.gov The future of synthesizing N-(4-chlorophenyl)butane-1-sulfonamide and its analogs lies in the adoption of more efficient, sustainable, and versatile synthetic strategies.
Recent advancements have highlighted several promising avenues:
Catalytic Approaches: Modern catalysis offers milder and more efficient routes. Synergistic photoredox and copper catalysis, for instance, enables the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org Palladium-catalyzed methods have also been developed for the preparation of arylsulfonyl chlorides and their subsequent conversion to sulfonamides under mild conditions, exhibiting significant functional group tolerance. nih.gov Iron-catalyzed protocols using readily available nitroarenes as the nitrogen source present a cost-effective and environmentally friendlier alternative to methods relying on genotoxic aromatic amines. organic-chemistry.org
Flow Chemistry: The use of continuous flow reactors is set to revolutionize the synthesis of sulfonamide libraries. acs.orgnih.gov Flow synthesis offers rapid, scalable, and safe production with minimized waste. acs.org Fully automated flow-through processes have been successfully employed for the production of secondary sulfonamides, enabling the generation of compound libraries with high purity without the need for extensive purification. nih.govresearchgate.net This technology would be particularly advantageous for the rapid synthesis and screening of a diverse range of this compound derivatives.
Sustainable Reagents: A significant trend is the move towards greener and safer reagents. The use of stable, solid sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is becoming more widespread, replacing the use of gaseous and toxic sulfur dioxide. organic-chemistry.orgthieme-connect.com These reagents can be used in palladium-catalyzed couplings to generate a variety of functionalized sulfonamides. organic-chemistry.org
| Synthetic Advancement | Key Advantages | Potential Impact on this compound Synthesis |
| Photoredox/Copper Catalysis | Mild reaction conditions, single-step process, broad substrate scope. acs.org | More energy-efficient and direct synthesis, allowing for a wider range of starting materials. |
| Flow Chemistry | Rapid, scalable, automated, enhanced safety, waste minimization. acs.orgnih.gov | High-throughput synthesis of derivative libraries for screening and optimization. |
| Palladium-Catalyzed Coupling | High functional group tolerance, regioselectivity. nih.gov | Access to complex and specifically substituted analogues not achievable by traditional methods. |
| Iron Catalysis with Nitroarenes | Use of inexpensive and readily available starting materials, environmentally benign. organic-chemistry.org | Greener and more cost-effective large-scale production. |
| Use of SO2 Surrogates (e.g., DABSO) | Safer handling, stable solid reagent. organic-chemistry.orgthieme-connect.com | Improved operational safety and easier integration into various synthetic protocols. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. mdpi.comnih.gov For this compound, these computational tools offer the potential to dramatically accelerate the design and optimization of new analogues with desired properties.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies have been extensively used to model the biological activities of sulfonamide derivatives. researchgate.netmedwinpublishers.comekb.eg By developing mathematical models that correlate the chemical structure of compounds with their activity, QSAR can predict the efficacy of novel, unsynthesized this compound analogues. researchgate.netekb.eg These models can guide the selection of the most promising candidates for synthesis, saving time and resources. For example, QSAR models have been successfully built to predict the antidiabetic and antioxidant activities of sulfonamides. medwinpublishers.comekb.eg
De Novo Design and Generative Models: Beyond prediction, AI can be used for the de novo design of entirely new molecules. mdpi.com Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from the structures of known active compounds to generate novel molecular scaffolds. mdpi.comstanford.edu This approach could be used to create this compound derivatives with optimized properties, such as enhanced potency or improved selectivity, that have never been conceived before. stanford.edu
Property Prediction: AI algorithms can predict a wide range of physicochemical properties, including solubility, bioavailability, and toxicity, which are crucial for drug development. nih.gov Integrating these predictive models early in the design phase can help to eliminate compounds with unfavorable profiles, focusing efforts on candidates with a higher probability of success.
| AI/ML Application | Description | Relevance to this compound |
| QSAR Modeling | Develops mathematical relationships between chemical structure and biological activity to predict the potency of new compounds. researchgate.netekb.eg | Rapidly screen virtual libraries of derivatives to prioritize synthesis of the most promising candidates. |
| Generative Models | AI algorithms that create novel molecular structures with desired properties based on learned patterns. mdpi.comstanford.edu | Design of innovative analogues with potentially superior activity or novel mechanisms of action. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. nih.gov | Early-stage filtering of candidates with poor pharmacokinetic or safety profiles, improving efficiency. |
| Target Identification | AI can analyze vast biological datasets to identify and validate new potential protein targets for a given compound class. mdpi.com | Uncover novel therapeutic applications for this compound derivatives. |
Exploration of Novel Biological Targets for this compound Derivatives
The sulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. tandfonline.comresearchgate.net While the historical applications of this compound may be specific, its derivatives represent a rich source for discovering agents with novel biological activities. Future research will likely focus on screening these derivatives against a broader range of biological targets.
Promising areas for exploration include:
Oncology: The benzenesulfonamide (B165840) scaffold is a key feature in many anticancer agents. rsc.org Derivatives could be investigated as inhibitors of novel cancer targets such as the anti-apoptotic protein Mcl-1, whose overexpression is linked to cancer. benthamdirect.comqub.ac.uk Furthermore, inhibition of specific carbonic anhydrase (CA) isoforms, like CA IX, which is associated with tumor hypoxia, is a validated strategy for developing anticancer drugs. rsc.orgmdpi.com
Neurodegenerative Diseases: Multi-target-directed ligands (MTDLs) are a promising approach for complex diseases like Alzheimer's. Benzenesulfonamide derivatives have been evaluated as multifunctional agents with cholinesterase inhibitory activity and neuroprotective properties. nih.gov This opens the door for designing this compound analogues that can simultaneously address multiple pathological pathways in neurodegeneration.
Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial targets in oncology. Benzenesulfonamide analogues have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment. tuni.fi Screening libraries of this compound derivatives against various kinases could uncover new and potent inhibitors for a range of diseases.
Design of this compound Analogues with Tuned Selectivity Profiles
A critical aspect of modern drug design is achieving high selectivity for the intended biological target to minimize off-target effects. Future research on this compound will undoubtedly focus on strategies to fine-tune the selectivity of its analogues.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be crucial. By making targeted modifications to different parts of the this compound molecule—such as the chlorophenyl ring, the butane (B89635) chain, and the sulfonamide linker—and assessing the impact on activity and selectivity, researchers can build a comprehensive understanding of the key structural requirements for specific targets. nih.govmdpi.com
The "Tail Approach": This strategy has been particularly successful in developing isoform-selective carbonic anhydrase inhibitors. nih.govacs.org It involves appending various chemical moieties ("tails") to the primary pharmacophore to create additional interactions with specific residues at the entrance of the enzyme's active site. nih.gov This approach could be adapted to design this compound analogues with enhanced selectivity for other enzyme families as well.
Scaffold Hopping and Bioisosteric Replacement: To improve properties or find novel interactions, parts of the molecule can be replaced with structurally different but functionally similar groups (bioisosteres). frontiersin.org For instance, the N-acylsulfonamide group is often used as a bioisostere for carboxylic acids and can itself be replaced by other acidic moieties to modulate physicochemical and biological properties. nih.gov This strategy could lead to the discovery of this compound analogues with completely new selectivity profiles. frontiersin.org
Investigation of this compound in Emerging Research Areas (e.g., chemical biology)
Beyond therapeutic applications, the unique chemical properties of N-arylsulfonamides can be harnessed for applications in chemical biology and materials science. This represents a significant area for future growth and innovation for this compound.
One of the most exciting emerging applications is in the development of novel reagents for chemical synthesis. For example, N-fluoro-N-arylsulfonamides (NFASs) have recently been developed as a new generation of radical fluorinating agents. springernature.comresearchgate.net These reagents are designed to have low N-F bond dissociation energies, allowing for efficient radical fluorination under mild conditions, which minimizes unwanted side reactions common with other fluorinating agents. springernature.comresearchgate.net
Future research could explore the potential of this compound as a precursor for similar chemical tools. By modifying the sulfonamide nitrogen, it may be possible to create a new class of reagents for various chemical transformations.
| Emerging Application Area | Concept | Potential for this compound |
| Chemical Reagent Development | Functionalizing the sulfonamide nitrogen to create reagents for specific chemical transformations. | Development of novel N-functionalized derivatives as, for example, mild oxidizing or radical-generating agents for organic synthesis. |
| Radical Fluorinating Agents | Creating N-fluoro derivatives (NFASs) for use in mild radical fluorination reactions. springernature.comresearchgate.net | Synthesis of an N-fluoro-N-(4-chlorophenyl)butane-1-sulfonamide as a potential new reagent for introducing fluorine into organic molecules. |
| Chemical Probes | Designing analogues with reporter tags (e.g., fluorescent groups, biotin) to study biological systems. | Development of probes to identify and study the unknown biological targets of this compound. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)butane-1-sulfonamide, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines. A catalytic base like KOH (40%) is typically used to facilitate the reaction, as seen in similar sulfonamide syntheses . Critical conditions include anhydrous solvents (e.g., THF or DCM), controlled temperature (0–25°C), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is essential to isolate the pure product.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and sulfonamide NH (δ ~5.5 ppm, broad) .
- IR : S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
- X-ray Crystallography : Used to confirm bond lengths (e.g., S–N bond ~1.63 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Q. What preliminary biological screening assays are used to evaluate this compound?
- Methodological Answer : Antimicrobial activity is assessed via disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans). Anticancer potential is tested using MTT assays on cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated to quantify potency .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide chain length) influence the compound’s biological activity?
- Methodological Answer : Comparative studies on analogs (e.g., propane vs. butane sulfonamide chains) reveal:
- Longer chains (butane) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
- Activity trends are analyzed using QSAR models, correlating logP values with IC₅₀ data . Contradictions in activity data (e.g., higher potency in shorter chains for some targets) may arise from steric effects or target-specific binding .
Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., carbonic anhydrase or kinase targets). The chlorophenyl group often occupies hydrophobic pockets, while the sulfonamide interacts with catalytic residues .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. How are crystallographic data used to resolve contradictions in reported structural or activity data?
- Methodological Answer : Discrepancies in hydrogen-bonding patterns or conformational flexibility (e.g., rotational freedom of the butane chain) are resolved via:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O⋯H contacts contributing >30% to crystal packing) .
- Polymorphism Studies : Differential Scanning Calorimetry (DSC) identifies polymorphs that may affect solubility and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
